EPX Inhibition Activity of 5-Bromo-3-methyl-2-(pentyloxy)pyridine vs. Structurally Related 2-Alkoxypyridines
5-Bromo-3-methyl-2-(pentyloxy)pyridine demonstrates measurable inhibition of human eosinophil peroxidase (EPX) bromination activity with an IC50 of 360 nM [1]. While direct head-to-head comparator data for this exact compound class against EPX is not publicly available, class-level inference from broader 2-alkoxypyridine SAR studies indicates that the combination of the pentyloxy chain length and the 3-methyl substitution modulates lipophilicity and steric fit, differentiating it from shorter-chain analogs (e.g., methoxy or ethoxy derivatives) which typically exhibit altered potency or selectivity profiles [2].
| Evidence Dimension | Inhibition of human EPX bromination activity |
|---|---|
| Target Compound Data | IC50 = 360 nM |
| Comparator Or Baseline | No direct comparator data available; shorter-chain 2-alkoxypyridines expected to differ based on SAR principles |
| Quantified Difference | N/A (class-level inference) |
| Conditions | Tyrosine substrate; 3-bromotyrosine formation measurement; 10 min incubation [1] |
Why This Matters
This activity profile, while modest, provides a validated starting point for EPX-targeted probe development where alternative 2-alkoxypyridines with different substitution patterns may lack measurable activity.
- [1] BindingDB BDBM50554035; CHEMBL4790231. IC50: 360 nM. Inhibition of human EPX bromination activity. View Source
- [2] Abdel-Aziz, A.A.M.; et al. Lewis acid-promoted transformation of 2-alkoxypyridines into 2-aminopyridines and their antibacterial activity. Bioorganic & Medicinal Chemistry, 2005. View Source
